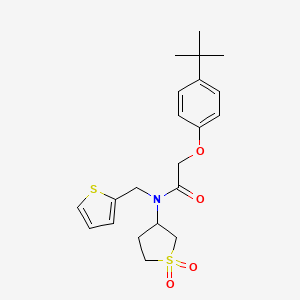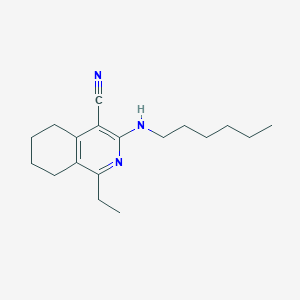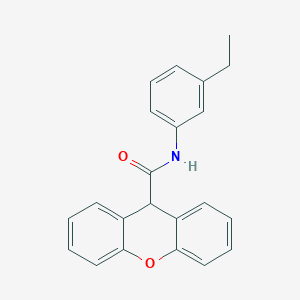
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylphenoxy group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy halide.
Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Formation of the thiophen-2-ylmethyl intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thiophen-2-ylmethyl group.
Coupling of intermediates: The final step involves the coupling of the tert-butylphenoxy, dioxidotetrahydrothiophenyl, and thiophen-2-ylmethyl intermediates with acetamide under appropriate reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield tetrahydrothiophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-butylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide: This compound lacks the dioxidotetrahydrothiophenyl group and may have different chemical and biological properties.
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide: This compound lacks the thiophen-2-ylmethyl group and may have different reactivity and applications.
Uniqueness
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dioxidotetrahydrothiophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C21H27NO4S2 |
|---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H27NO4S2/c1-21(2,3)16-6-8-18(9-7-16)26-14-20(23)22(13-19-5-4-11-27-19)17-10-12-28(24,25)15-17/h4-9,11,17H,10,12-15H2,1-3H3 |
InChI-Schlüssel |
XBVXAUIFDHXDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11587409.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11587413.png)
![N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587426.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11587434.png)
![2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B11587440.png)
![2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587441.png)

![ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11587466.png)


![prop-2-en-1-yl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587499.png)
![2-methylpropyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587500.png)
![3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B11587505.png)
![6-amino-8-{2-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11587507.png)
